The synthesis of ZK-Thiazolidinone can be achieved through various methods, primarily involving the reaction of thioketones with aldehydes and amines. One notable synthetic route involves the use of mercaptoacetic acid and an aromatic aldehyde in the presence of a catalyst under solvent-free conditions. This method has demonstrated high yields and efficiency, particularly when optimized for temperature and reaction time .
ZK-Thiazolidinone features a thiazolidine ring structure that includes both sulfur and nitrogen atoms. The molecular formula is C₁₃H₁₁N₃O₂S, indicating the presence of three nitrogen atoms, which contribute to its biological activity.
ZK-Thiazolidinone primarily functions as an ATP-competitive inhibitor of Plk1. It interferes with various cellular processes such as sister chromatid separation, centrosome maturation, and spindle assembly during mitosis. The compound has been shown to effectively inhibit Plk1 activity in vitro and in vivo, leading to potential applications in cancer treatment .
The mechanism by which ZK-Thiazolidinone exerts its effects involves competitive inhibition of Plk1. By binding to the ATP site, it prevents Plk1 from phosphorylating its substrates, which are essential for proper mitotic function. This inhibition leads to cell cycle arrest and can trigger apoptotic pathways in cancer cells.
ZK-Thiazolidinone holds significant promise in scientific research, particularly in cancer biology. Its ability to selectively inhibit Plk1 makes it a valuable tool for studying cell division dynamics and exploring new cancer therapies. Additionally, derivatives of thiazolidinones have been investigated for various biological activities including antimicrobial, anti-inflammatory, and antidiabetic effects .
The molecular architecture of ZK-Thiazolidinone (chemical name: 2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide) embodies strategic design elements optimized for PLK1 inhibition and cellular activity. With the molecular formula C₂₃H₃₀F₃N₅O₂S and a molecular weight of 497.58 g/mol, this compound features several pharmacologically significant components integrated into a single scaffold [4] [6].
Table 1: Structural and Physicochemical Properties of ZK-Thiazolidinone
Property | Description |
---|---|
Systematic IUPAC Name | 2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Molecular Formula | C₂₃H₃₀F₃N₅O₂S |
Molecular Weight | 497.58 g/mol |
CAS Registry Number | 891849-87-9 |
Appearance | White solid powder |
Key Functional Groups | Thiazolidinone core, cyano group, trifluoroethyl acetamide, pyrrolidine-containing side chain |
Solubility | Soluble in DMSO; insoluble in water |
Storage Conditions | 0-4°C (short-term); -20°C (long-term) under dry, dark conditions |
The compound's core structure features a thiazolidinone ring (3-ethyl-4-oxothiazolidine) that serves as a central scaffold for molecular recognition. Attached to this core is a cyano group (-CN) adjacent to the carbonyl carbon, enhancing electrophilicity and hydrogen-bonding potential. The trifluoroethyl acetamide moiety (N-(2,2,2-trifluoroethyl)acetamide) contributes to both hydrophobic interactions and electronic effects through the strong electron-withdrawing properties of the trifluoromethyl group. The pyrrolidine-containing side chain (1-(2-(3-aminophenyl)ethyl)pyrrolidine) extends molecular reach and provides critical interactions within the PLK1 ATP-binding pocket [4] [6]. This sophisticated arrangement of functional groups enables ZK-Thiazolidinone to achieve both high affinity and selectivity for PLK1. The presence of the pyrrolidine nitrogen and the thiazolidinone carbonyl oxygen creates hydrogen-bonding capabilities essential for anchoring to the kinase domain, while the hydrophobic trifluoroethyl and phenyl groups facilitate van der Waals interactions with nonpolar regions of the binding pocket [5].
Spectroscopic characterization including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy confirms the molecular structure and purity (>98%) of synthesized ZK-Thiazolidinone. The compound exhibits stability for over two years when stored properly at -20°C, making it suitable for long-term research applications [4] [6]. Its solubility profile (soluble in DMSO, insoluble in water) necessitates formulation in dimethyl sulfoxide (DMSO) for biological studies, with typical stock concentrations of 10 mM used for in vitro experimentation [1] [4].
Thiazolidinone derivatives have evolved from metabolic regulators to targeted anticancer agents through systematic medicinal chemistry optimization. The journey began with the discovery of the thiazolidine-2,4-dione nucleus as a privileged scaffold in drug discovery, initially gaining prominence through antidiabetic agents like pioglitazone and rosiglitazone that functioned as peroxisome proliferator-activated receptor gamma (PPARγ) agonists [9]. These early applications revealed the scaffold's drug-like properties, including metabolic stability, synthetic accessibility, and capacity for diverse chemical modifications. However, clinical limitations related to side effects and toxicity associated with full PPARγ agonism stimulated research into alternative therapeutic applications beyond metabolic disorders [9].
The transition toward oncology applications emerged when researchers observed that certain benzylidene-thiazolidinedione derivatives could induce apoptosis and cell cycle arrest independently of PPARγ activation [9]. This discovery redirected medicinal chemistry efforts toward optimizing thiazolidinone scaffolds for anticancer activity. Structure-activity relationship (SAR) studies identified critical pharmacophoric elements, notably the aryl acetamido functionality (Ar–NH–CO–CH₂) and thiazolidine-2,4-dione with benzylidene double bond, which significantly enhanced antiproliferative effects across various tumor cell lines [9]. These structural insights facilitated the rational design of novel derivatives with improved target specificity and potency.
Table 2: Evolution of Thiazolidinone Derivatives in Drug Discovery
Era | Key Developments | Representative Agents |
---|---|---|
1980s-1990s | Discovery of thiazolidinediones as insulin sensitizers; PPARγ as molecular target | Ciglitazone, Troglitazone |
Late 1990s | FDA approval of PPARγ agonists for type 2 diabetes | Rosiglitazone, Pioglitazone |
Early 2000s | Identification of PPARγ-independent anticancer activities; SAR optimization | Darbufelone (COX/LOX inhibitor) |
Mid-2000s | Development of kinase-targeted thiazolidinones; scaffold hybridization strategies | ZK-Thiazolidinone (PLK1 inhibitor) |
2010s-Present | Nanocarrier formulations; multitargeted inhibitors; combination therapies | Thiazolidinone-acridine hybrids, nanoformulations |
Concurrently, advances in cancer biology identified PLK1 as an attractive molecular target due to its overexpression in various malignancies and essential role in mitosis [1] [7]. This knowledge converged with medicinal chemistry efforts around the thiazolidinone scaffold, leading to the development of ATP-competitive kinase inhibitors like ZK-Thiazolidinone. Bayer Schering Pharma AG pioneered this approach by optimizing the thiazolidinone scaffold for PLK1 inhibition, resulting in ZK-Thiazolidinone with its distinctive cyano group and trifluoroethyl acetamide moiety [6]. This compound represented a significant milestone as a research tool for probing PLK1 biology and validating PLK1 inhibition as an anticancer strategy [1] [3].
Recent innovations include hybrid molecules combining thiazolidinone scaffolds with other pharmacophores like acridine rings to enhance DNA intercalation and topoisomerase inhibition capabilities [9]. Additionally, nanotechnology approaches address physicochemical limitations such as poor water solubility, with nanoparticle formulations improving biodistribution and tumor targeting [9]. These developments demonstrate how medicinal chemistry has progressively refined thiazolidinone derivatives from broad-acting metabolic modulators to targeted anticancer agents exemplified by ZK-Thiazolidinone.
ZK-Thiazolidinone functions as a potent ATP-competitive inhibitor with remarkable selectivity for PLK1. Biochemical assays demonstrate an IC₅₀ value of 19 ± 12 nM against recombinant human PLK1, significantly lower than its activity against other kinases in a panel of 93 serine/threonine kinases [1] [4]. This specificity stems from precise molecular complementarity with the PLK1 ATP-binding pocket, where the thiazolidinone core forms hydrogen bonds with the kinase hinge region while the trifluoroethyl group occupies a hydrophobic subpocket [5]. The compound's ability to discriminate between PLK1 and closely related polo-like kinase family members (PLK2, PLK3) underscores its exceptional binding specificity [1] [5].
Table 3: Kinase Selectivity Profile of ZK-Thiazolidinone
Kinase | Relative Inhibition (%) | IC₅₀ (nM) |
---|---|---|
PLK1 | 100 | 19 ± 12 |
Aurora A | <30 | >10,000 |
Aurora B | <30 | >10,000 |
Plk4 | <30 | >10,000 |
CDK1 | <30 | >10,000 |
Cellular studies confirm this selectivity, where ZK-Thiazolidinone treatment recapitulates PLK1 knockdown phenotypes without inducing off-target effects associated with broad-spectrum kinase inhibitors [1] [3]. At the molecular level, inhibition prevents PLK1's phosphorylation of key substrates involved in mitotic progression, effectively disrupting its regulatory functions without affecting kinase expression or cellular localization [1] [3].
Treatment with ZK-Thiazolidinone induces distinct mitotic arrest phenotypes attributable to specific disruption of PLK1-dependent processes. At concentrations of 0.2-1.3 μM across various human tumor cell lines (including MCF7, NCI-H460, DU145, HeLa S3, B16-F10, and Caco-2), the compound causes cells to accumulate in prometaphase with characteristic monopolar spindles and disorganized chromosomes [1] [4]. Detailed mechanistic studies reveal several critical interventions:
The cellular potency of ZK-Thiazolidinone (IC₅₀ values of 0.2-1.3 μM across tumor cell lines) positions it as a valuable tool compound and potential therapeutic agent [4]. Its antiproliferative effects stem from induction of mitotic catastrophe—a cell death pathway initiated by aberrant mitosis—followed by apoptosis in cancer cells with intact checkpoint mechanisms [1] [4]. The compound demonstrates particular utility in probing late mitotic functions of PLK1, including its role in regulating the anaphase-promoting complex/cyclosome (APC/C) and the kinesin MKLP2 at the midbody during abscission [1] [3].
As a chemical probe, ZK-Thiazolidinone has enabled validation of the "self-priming" model of PLK1 regulation, wherein PLK1 activity in anaphase generates its own docking sites on cytokinesis regulators rather than depending on CDK1-mediated priming [1] [3]. This mechanistic insight has therapeutic implications, suggesting PLK1 inhibition may selectively target dividing cells while sparing quiescent populations. The compound's research applications extend to combination therapy studies, where it synergizes with microtubule-targeting agents like taxol and noscapine to enhance mitotic arrest [1].
Table 4: Cellular Effects of ZK-Thiazolidinone Across Cancer Cell Lines
Cell Line | Origin | IC₅₀ (μM) | Phenotypic Outcome |
---|---|---|---|
HeLa S3 | Cervical carcinoma | 0.5 | Prometaphase arrest; monopolar spindles |
MCF7 | Breast adenocarcinoma | 0.7 | Failed cytokinesis; multinucleation |
DU145 | Prostate carcinoma | 0.9 | Sister chromatid cohesion defects |
NCI-H460 | Lung carcinoma | 0.6 | γ-Tubulin mislocalization; centrosome maturation failure |
B16-F10 | Murine melanoma | 0.8 | PICH mislocalization; SAC override |
The compound's translational potential is evidenced by its efficacy in preclinical tumor models, although its clinical development remains exploratory [6]. Current research focuses on structural analogs with improved pharmacokinetic properties and novel formulations to overcome solubility limitations. As a pioneering PLK1-targeted agent, ZK-Thiazolidinone continues to provide fundamental insights into mitotic regulation while serving as a chemical blueprint for next-generation anticancer therapeutics [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7